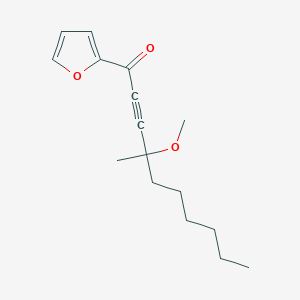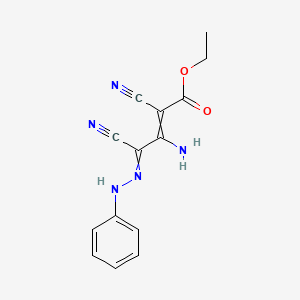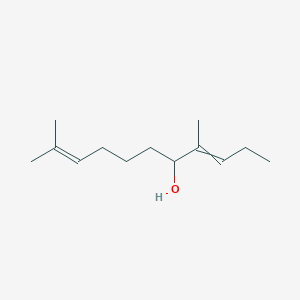
4,10-Dimethylundeca-3,9-dien-5-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10-Dimethylundeca-3,9-dien-5-OL is an organic compound with the molecular formula C13H24O. It is a secondary alcohol characterized by the presence of two double bonds and a hydroxyl group.
準備方法
The synthesis of 4,10-Dimethylundeca-3,9-dien-5-OL can be achieved through several synthetic routes. One common method involves the reaction of linalool with ethyl acetoacetate, followed by a series of transesterification and reduction steps . The reaction conditions typically require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
In industrial settings, the production of this compound may involve large-scale chemical processes that optimize the efficiency and cost-effectiveness of the synthesis. These methods often utilize advanced technologies and equipment to maintain consistent quality and output .
化学反応の分析
4,10-Dimethylundeca-3,9-dien-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of esters or ethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride will produce a saturated alcohol .
科学的研究の応用
4,10-Dimethylundeca-3,9-dien-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential therapeutic properties, including its use in developing new drugs and treatments.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products due to its distinct chemical properties
作用機序
The mechanism of action of 4,10-Dimethylundeca-3,9-dien-5-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and double bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes .
類似化合物との比較
4,10-Dimethylundeca-3,9-dien-5-OL can be compared with other similar compounds, such as 6,10-Dimethyl-5,9-undecadien-2-one (geranylacetone) and 5,9-Undecadien-2-one, 6,10-dimethyl- (dihydropseudoionone) . These compounds share structural similarities but differ in their functional groups and chemical properties.
Geranylacetone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
Dihydropseudoionone: Features a similar carbon skeleton but with variations in the position and type of double bonds and functional groups.
The uniqueness of this compound lies in its specific combination of double bonds and a hydroxyl group, which imparts distinct chemical and biological properties .
特性
CAS番号 |
88262-16-2 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
4,10-dimethylundeca-3,9-dien-5-ol |
InChI |
InChI=1S/C13H24O/c1-5-8-12(4)13(14)10-7-6-9-11(2)3/h8-9,13-14H,5-7,10H2,1-4H3 |
InChIキー |
KERLGWLNMPSXHK-UHFFFAOYSA-N |
正規SMILES |
CCC=C(C)C(CCCC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
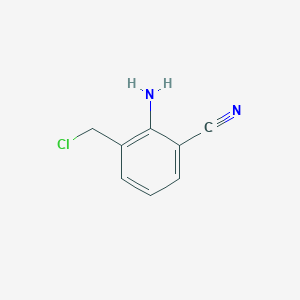

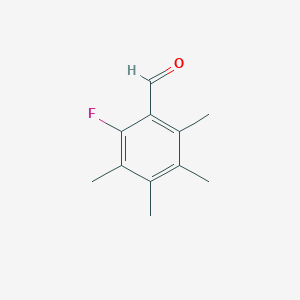
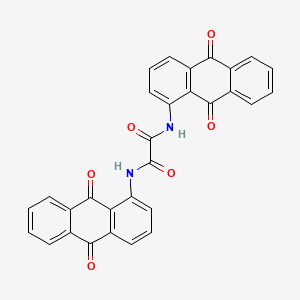

![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
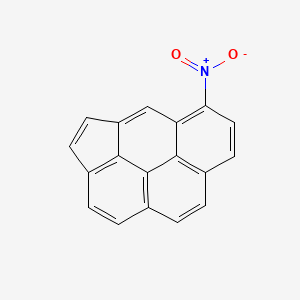
![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)
silane](/img/structure/B14402148.png)


